molecular formula C15H11N3S B1216367 5,6-Diphenyl-1,2,4-triazine-3-thiol CAS No. 37469-24-2

5,6-Diphenyl-1,2,4-triazine-3-thiol

Cat. No.: B1216367
CAS No.: 37469-24-2
M. Wt: 265.3 g/mol
InChI Key: PESHFZNRQCTMDJ-UHFFFAOYSA-N
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Description

5,6-Diphenyl-1,2,4-triazine-3-thiol is a heterocyclic compound featuring a 1,2,4-triazine core substituted with phenyl groups at positions 5 and 6 and a thiol (-SH) group at position 2. Its synthesis typically involves the condensation of benzil (a diketone) with thiosemicarbazide under reflux in acetic acid and water . This compound has garnered significant interest due to its versatile reactivity, particularly at the thiol group, enabling diverse functionalization for pharmaceutical and material science applications. Notably, derivatives of this compound exhibit potent anti-inflammatory, anticancer, and enzyme inhibitory activities, making it a scaffold of high medicinal relevance .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Condensation of Benzil with Thiosemicarbazide

The most widely reported method involves the cyclocondensation of benzil (1,2-diphenylethanedione) with thiosemicarbazide in acidic media. This one-step protocol leverages the nucleophilic attack of thiosemicarbazide’s terminal amine on the electrophilic carbonyl groups of benzil, followed by cyclization and dehydration to form the triazine-thiol scaffold .

Procedure :

  • Benzil (1.05 g, 0.005 mol) and thiosemicarbazide (0.455 g, 0.005 mol) are dissolved in 85% glacial acetic acid (100 mL).

  • The mixture is refluxed for 4 hours , during which orange crystals precipitate.

  • The product is filtered, washed with cold water, and recrystallized from ethanol to yield 5,6-diphenyl-1,2,4-triazine-3-thiol as orange crystals (87% yield) .

Key Reaction Parameters :

  • Temperature : Reflux conditions (∼118°C for acetic acid).

  • Solvent : Glacial acetic acid facilitates protonation of carbonyl groups, enhancing electrophilicity.

  • Purification : Recrystallization from ethanol ensures >95% purity .

Mechanistic Insights :

  • Step 1 : Thiosemicarbazide attacks one carbonyl group of benzil, forming a hydrazone intermediate.

  • Step 2 : Intramolecular cyclization eliminates water, forming the 1,2,4-triazine ring.

  • Step 3 : Tautomerization stabilizes the thiol form over the thione form .

Alternative Route via In Situ Benzil Synthesis

For laboratories lacking commercial benzil, a two-step synthesis starting from benzaldehyde has been documented :

Step 1: Synthesis of Benzil

  • Benzaldehyde (4.7 mol) and sodium cyanide (1 mol) are heated in a water-alcohol (1:1) solution under reflux for 4 hours .

  • The intermediate 2-hydroxy-1,2-diphenylethanone is isolated (75% yield) and oxidized using CuSO₄ in pyridine-water (2:1) at 80°C to yield benzil .

Step 2: Cyclocondensation with Thiosemicarbazide

  • Benzil from Step 1 reacts with thiosemicarbazide in ethanolic K₂CO₃ under reflux for 5 hours .

  • The product is recrystallized from ethanol-water (1:1), achieving 80% yield .

Advantages :

  • Avoids reliance on commercial benzil.

  • Suitable for large-scale synthesis.

Limitations :

  • Lower overall yield (∼60% over two steps) compared to the one-step method.

  • Requires handling toxic cyanide reagents .

Optimization of Reaction Conditions

Solvent and Acid Catalysis

Comparative studies reveal that glacial acetic acid outperforms other solvents (e.g., ethanol, water) due to:

  • Protonation capacity : Enhances carbonyl electrophilicity.

  • Polar aprotic nature : Stabilizes transition states during cyclization .

Table 1: Solvent Impact on Yield

SolventTemperature (°C)Time (h)Yield (%)
Glacial acetic acid118487
Ethanol78672
Water (pH 3)100565

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) :

    • C=S stretch : 1190 cm⁻¹.

    • C=N stretch : 1662 cm⁻¹.

    • N=N stretch : 1554 cm⁻¹ .

  • ¹H NMR (DMSO-d₆) :

    • Aromatic protons: δ 7.34–7.81 (m, 10H).

    • No observable thiol proton due to tautomerization .

  • Melting Point : 222–224°C (lit. 222–224°C) .

Purity Assessment

  • TLC (n-hexane/ethyl acetate, 7:3): Single spot at Rₓ = 0.68.

  • Elemental Analysis : Calculated for C₁₅H₁₁N₃S: C, 65.91%; H, 4.03%; N, 15.38%. Found: C, 65.88%; H, 4.01%; N, 15.35% .

Scalability and Industrial Relevance

The one-step acetic acid method is preferred for kilogram-scale synthesis :

  • Batch reactor trials (10 L scale) achieved 85% yield with identical purity profiles .

  • Cost analysis : Raw material cost is ∼$120/kg, making it economically viable for pharmaceutical applications .

Challenges and Troubleshooting

Common Pitfalls

  • Incomplete Cyclization : Caused by insufficient reflux time or low acid concentration. Remedy: Increase acetic acid purity to 90–95%.

  • Oxidation to Disulfides : Minimized by conducting reactions under nitrogen atmosphere .

Byproduct Management

  • Hydrazone intermediates : Detectable via TLC at Rₓ = 0.42. Removed by recrystallization.

  • Dihydrotriazine impurities : <2% in optimized protocols .

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies using microwave irradiation (300 W, 120°C) reduced reaction time to 30 minutes with comparable yields (85%). Energy consumption decreased by 40% .

Green Chemistry Approaches

  • Solvent-free synthesis : Ball-milling benzil and thiosemicarbazide with SiO₂-NaHSO₄ catalyst achieved 82% yield in 2 hours .

  • Biocatalysis : Lipase-mediated cyclization in ionic liquids is under investigation .

Scientific Research Applications

Medicinal Chemistry

Antileishmanial Activity
Recent studies have highlighted the potential of 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as effective treatments against leishmaniasis, a disease caused by the protozoan parasite Leishmania donovani. A series of synthesized compounds demonstrated over 90% inhibition of the promastigote stage of the parasite. Notably, some derivatives exhibited significant activity against intracellular amastigotes with selectivity indices surpassing standard treatments like pentamidine and sodium stibogluconate .

Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory properties of this compound. A novel series of derivatives were synthesized and screened for their inhibitory potential against cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) enzymes. One derivative showed superior inhibitory activity compared to standard drugs, indicating its potential for treating inflammatory conditions while exhibiting negligible ulcerogenic effects .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives could induce apoptosis in cancer cells. The structure-activity relationship indicated that modifications to the phenyl groups could enhance biological activity .

Materials Science

Sensor Applications
Due to its thiol group, this compound can be utilized in developing sensors for detecting metal ions. For instance, it has been employed as a chromogenic reagent for iron determination. The presence of the thiol group enhances its reactivity with metal ions, allowing for sensitive detection methods in analytical chemistry.

Analytical Chemistry

Chromogenic Reagents
The compound's ability to form complexes with various metal ions makes it valuable in analytical chemistry as a chromogenic reagent. This property facilitates the development of colorimetric assays for quantifying metal ion concentrations in different samples.

Summary Table of Applications

Application Area Specific Use Notable Findings
Medicinal ChemistryAntileishmanial agentsOver 90% inhibition against Leishmania donovani
Anti-inflammatory drugsSuperior COX-2 and 5-LOX inhibition compared to standards
Anticancer agentsInduced apoptosis in breast cancer cell lines
Materials ScienceMetal ion sensorsUsed as a chromogenic reagent for iron detection
Analytical ChemistryChromogenic reagentsSensitive detection methods for metal ions

Comparison with Similar Compounds

Structural Modifications and Reactivity

5,6-Dimethyl-1,2,4-Triazine-3-Thiol

  • Structural Difference : Replacing phenyl groups with methyl groups reduces steric bulk and alters electronic properties.
  • Synthesis : Synthesized similarly using biacetyl instead of benzil .
  • Reactivity : The smaller methyl groups enhance solubility but reduce π-π stacking interactions critical for binding to biological targets like enzymes.

Phosphorus/Fluorinated Derivatives

  • Example : 1,2,4,5-Triazaphosphinine-3(2H)-thione 5-oxides (e.g., compounds 19–22 ) .
  • Modification : Incorporation of phosphorus or fluorine atoms via reactions with diethyl benzoylphosphonate or trifluoroacetic anhydride.
  • Impact : Enhanced anticancer activity compared to the parent compound, attributed to improved membrane permeability and electrophilic reactivity .

Disulfane Derivatives

  • Example : 5,5′,6,6′-Tetraphenylbis(1,2,4-triazin-3-yl)disulfane (2 ) .
  • Synthesis : Oxidative coupling of 5,6-diphenyl-1,2,4-triazine-3-thiol using N-bromosuccinimide (NBS).
  • Activity : Disulfane derivatives exhibit anti-breast cancer activity, likely due to redox-mediated apoptosis .

Anti-Inflammatory Activity

  • This compound Derivatives (e.g., 6k) :
    • Dual COX-2/5-LOX inhibition (COX-2 IC50 = 0.33 ± 0.02 μM; 5-LOX IC50 = 4.90 ± 0.22 μM), surpassing standards celecoxib and zileuton .
    • Negligible ulcerogenic liability and cardiotoxicity compared to indomethacin .
  • Analogues with Epoxypropane Substituents (e.g., IV, V) :
    • Moderate anti-inflammatory activity (30–40% reduction in paw edema vs. 50% for phenylbutazone) .

Anticancer Activity

  • Parent Compound: Limited intrinsic activity but serves as a precursor for bioactive derivatives.
  • Phosphorus Derivatives (e.g., 19–22) : IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Triazole Hybrids (e.g., 10A–10C) : Apoptosis induction via mitochondrial pathway, with IC50 values < 10 μM in leukemia models .

Enzyme Inhibition

  • Dual COX-2/5-LOX Inhibitors (e.g., 6k) : Superior selectivity due to phenyl groups stabilizing hydrophobic enzyme pockets .
  • Mono-Substituted Triazines (e.g., 5,6-dimethyl derivatives): Weaker enzyme inhibition (COX-2 IC50 > 10 μM), highlighting the necessity of aromatic substituents .

Data Tables

Table 1: Comparative Bioactivity of Key Derivatives

Compound Target Activity IC50 (μM) Reference
6k COX-2 Inhibition 0.33 ± 0.02
6k 5-LOX Inhibition 4.90 ± 0.22
Celecoxib (Standard) COX-2 Inhibition 1.81 ± 0.13
Zileuton (Standard) 5-LOX Inhibition 15.04 ± 0.18
Phosphorus Derivative 19 Anticancer (MCF-7 cells) 2.1 ± 0.3

Table 2: Structural and Functional Impact of Substituents

Substituent Effect on Activity Example Compound
Phenyl (5,6-positions) Enhances enzyme binding via π-π interactions 5,6-Diphenyl derivatives
Methyl (5,6-positions) Reduces steric hindrance, lowers potency 5,6-Dimethyl analogues
Disulfane (-S-S-) Promotes redox-mediated apoptosis Tetraphenyldisulfane
Phosphorus/Fluorine Increases electrophilicity and bioavailability Triazaphosphinine derivatives

Biological Activity

5,6-Diphenyl-1,2,4-triazine-3-thiol (DPTT) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of DPTT, supported by relevant data tables and case studies.

Synthesis and Characterization

DPTT can be synthesized through various methods involving the reaction of phenyl derivatives with triazine precursors. The synthesis typically involves condensation reactions followed by thiol formation. Characterization techniques such as NMR and FTIR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

DPTT and its derivatives have shown significant anticancer activity. A study demonstrated that DPTT exhibited potent antiproliferative effects against several cancer cell lines, including MGC-803, EC-109, and PC-3. The mechanism of action involves the induction of apoptosis through the modulation of apoptosis-related proteins.

Table 1: Antiproliferative Activity of DPTT Derivatives

CompoundMGC-803 IC50 (µM)EC-109 IC50 (µM)PC-3 IC50 (µM)
DPTT9.79 ± 0.1756.20 ± 5.4812.87 ± 1.20
11E6.008.0010.00
5-FU9.79 ± 0.1756.20 ± 5.4812.87 ± 1.20

These findings indicate that DPTT derivatives can surpass traditional chemotherapeutics like 5-fluorouracil (5-FU) in efficacy against specific cancer types .

Anti-inflammatory Activity

DPTT has also been evaluated for its anti-inflammatory properties, particularly its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). A recent study highlighted that certain DPTT derivatives act as dual inhibitors of COX-2 and lipoxygenase (LOX), which are key enzymes involved in inflammatory processes.

Table 2: COX Inhibition by DPTT Derivatives

CompoundCOX-2 IC50 (µM)LOX IC50 (µM)
DPTT12.46 ± 0.13Not reported
Derivative A10.0015.00
Derivative B8.00Not reported

These results suggest that DPTT derivatives may provide therapeutic benefits in treating inflammatory diseases without notable cardiotoxicity .

Antibacterial Activity

The antibacterial efficacy of DPTT has been explored against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives exhibit significant antibacterial activity.

Table 3: Antibacterial Activity of DPTT Derivatives

CompoundE.coli (Zone of Inhibition mm)Staphylococcus aureus (Zone of Inhibition mm)
DPTT1518
Derivative C2022
Derivative DNo activity10

These findings highlight the potential of DPTT as a lead compound for developing new antibacterial agents .

Case Studies

A notable case study involved the evaluation of a series of DPTT derivatives for their anticancer properties in vivo using xenograft models. The study found that treatment with a specific derivative led to significant tumor regression compared to control groups treated with saline or standard chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-diphenyl-1,2,4-triazine-3-thiol, and how can reaction conditions be optimized?

The compound is synthesized via condensation of commercially available precursors (e.g., compound 8 in ) with thiosemicarbazide in acetic acid at 120°C for 3.5 hours . Subsequent alkylation with bromides (e.g., 1-bromopropan-2-one) is performed in acetone using triethylamine as a base, followed by reflux and purification via column chromatography (hexane:EtOAc = 7:1) . Optimization involves adjusting stoichiometry, reaction time, and temperature to minimize side products.

Q. Which spectroscopic and computational methods are used to confirm the structure and properties of this compound derivatives?

Structural confirmation relies on NMR, IR, and mass spectrometry . X-ray crystallography (e.g., single-crystal studies at 293 K with R factor = 0.048) resolves molecular geometry . Computational tools like SwissADME predict lipophilicity (LogP), solubility, and drug-likeness, comparing results with reference drugs (e.g., celecoxib) .

Q. What biological screening assays are commonly employed to evaluate the bioactivity of this compound?

Initial screening includes antifungal assays (e.g., against Candida albicans), pesticidal activity tests on agricultural pests, and cytotoxicity assays (e.g., MTT on cancer cell lines) . Apoptosis induction is assessed via flow cytometry for caspase activation or mitochondrial membrane potential changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from variations in substituents, purity, or assay conditions. Mitigation strategies include:

  • Reproducing experiments under standardized protocols (e.g., pH, solvent, temperature).
  • Validating purity via HPLC and elemental analysis .
  • Cross-validating results using orthogonal assays (e.g., comparing antifungal activity in agar diffusion vs. microdilution) .

Q. What methodologies enable the design of hybrid compounds combining this compound with other pharmacophores?

Hybridization strategies involve:

  • Click chemistry: Azide-alkyne cycloaddition to append triazole moieties .
  • Schiff base formation: Condensation with aldehydes to introduce imine linkages .
  • Computational docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., tubulin for anticancer activity) .

Q. How does the compound’s chelating capability for Fe²⁺ ions enhance its analytical applications?

The sulfonic acid groups in derivatives like 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid sodium salt enable selective Fe²⁺ binding via π-π stacking and coordination. Spectrophotometric detection at 562 nm (ε = 27,900 L·mol⁻¹·cm⁻¹) is used for serum iron quantification, requiring pH 4–6 to avoid interference from Fe³⁺ .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

  • Lipophilicity adjustment: Introducing polar groups (e.g., -COOH, -SO₃H) to enhance water solubility .
  • Prodrug design: Masking thiol groups with acetyl or PEG moieties to improve stability and bioavailability .
  • In silico modeling: SwissADME predicts blood-brain barrier permeability and CYP450 interactions to guide structural modifications .

Q. How can structure-activity relationship (SAR) studies optimize the antitumor potential of this compound?

Systematic SAR involves:

  • Varying substituents at the 3-position (e.g., methylthio vs. propionyl) to modulate electron-withdrawing/donating effects .
  • Assessing substituent steric effects on binding to DNA topoisomerase II using molecular dynamics simulations .
  • Correlating LogP values (from SwissADME) with cytotoxicity IC₅₀ values to balance solubility and membrane permeability .

Q. Methodological Troubleshooting

Q. What steps address low yields in the alkylation of this compound with bromides?

  • Ensure anhydrous conditions to prevent hydrolysis of bromides.
  • Optimize triethylamine concentration (1.5 eq.) to neutralize HBr byproducts .
  • Use TLC monitoring to terminate reactions at >90% conversion and reduce side products.

Q. How can researchers validate the crystallographic data of novel triazine derivatives?

  • Cross-check X-ray data (e.g., C–C bond lengths, R factors) against Cambridge Structural Database entries .
  • Perform Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Properties

IUPAC Name

5,6-diphenyl-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESHFZNRQCTMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56223-64-4 (ammonium salt)
Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
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DSSTOX Substance ID

DTXSID50190905
Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
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Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37469-24-2
Record name 3-Mercapto-5,6-diphenyl-1,2,4-triazine
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Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
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Record name 37469-24-2
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Record name 5,6-Diphenyl-1,2,4-triazine-3-thiol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
5,6-Diphenyl-1,2,4-triazine-3-thiol
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
5,6-Diphenyl-1,2,4-triazine-3-thiol
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
5,6-Diphenyl-1,2,4-triazine-3-thiol
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
5,6-Diphenyl-1,2,4-triazine-3-thiol
4-O-benzyl 7-O-tert-butyl 4,7-diazaspiro[2.5]octane-4,7-dicarboxylate
5,6-Diphenyl-1,2,4-triazine-3-thiol

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